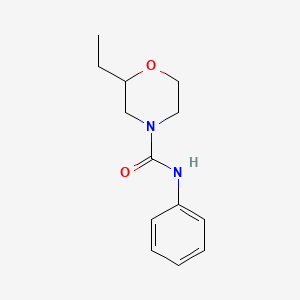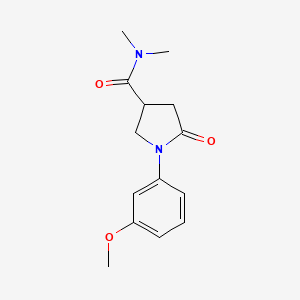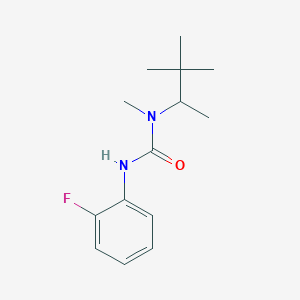
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as MBF or MBF-cp and is a cyclopropane derivative that has shown promise in various fields of research, including neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of MBF-cp is not well understood. However, it is believed that the compound may act as an antioxidant and protect cells from oxidative stress. Additionally, MBF-cp may also have anti-inflammatory properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MBF-cp has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective properties, MBF-cp has also been shown to have anti-tumor effects and may be useful in the treatment of cancer. Additionally, MBF-cp has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBF-cp in lab experiments is its potential neuroprotective effects. This compound may be useful in the development of new treatments for neurodegenerative diseases. Additionally, MBF-cp has been shown to have anti-tumor and anti-inflammatory effects, which could be useful in the development of new cancer treatments.
One of the main limitations of using MBF-cp in lab experiments is its complex synthesis method. Additionally, the exact mechanism of action of this compound is not well understood, which could make it difficult to develop new treatments based on its properties.
Direcciones Futuras
There are several future directions for research on MBF-cp. One potential area of research is the development of new treatments for neurodegenerative diseases. Additionally, MBF-cp may be useful in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MBF-cp is a complex process that involves several steps. The starting material for the synthesis is 1-bromo-2-methylcyclopropane, which is reacted with potassium tert-butoxide to form the corresponding cyclopropyl carbanion. This carbanion is then reacted with 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid chloride to form the desired product, MBF-cp.
Aplicaciones Científicas De Investigación
MBF-cp has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience. MBF-cp has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-7-10(8)13(15)14-11-3-2-4-12-9(11)5-6-16-12/h5-6,8,10-11H,2-4,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKXNULFSPASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCCC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)

